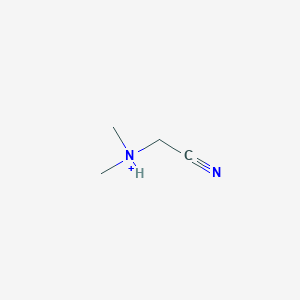
Cyanomethyl(dimethyl)ammonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanomethyl(dimethyl)ammonium is a quaternary ammonium compound characterized by the presence of a cyanomethyl group attached to a dimethylammonium moiety. Quaternary ammonium compounds are known for their diverse applications, particularly in the fields of chemistry and biology, due to their unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyanomethyl(dimethyl)ammonium typically involves the reaction of dimethylamine with cyanomethyl halides. One common method is the reaction of dimethylamine with cyanomethyl chloride under controlled conditions to yield this compound chloride. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
Cyanomethyl(dimethyl)ammonium undergoes various chemical reactions, including:
Substitution Reactions: The cyanomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as hydroxide ions. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield dimethylamine and cyanomethyl alcohol.
Aplicaciones Científicas De Investigación
Cyanomethyl(dimethyl)ammonium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound has been studied for its antimicrobial properties and is used in the synthesis of biologically active molecules.
Medicine: Research has explored its potential as an antimicrobial agent and its role in drug development.
Industry: It is used in the production of surfactants, disinfectants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Cyanomethyl(dimethyl)ammonium involves its interaction with cellular membranes. The compound can disrupt the lipid bilayer of microbial cells, leading to cell lysis and death. This antimicrobial activity is primarily due to the positive charge on the ammonium group, which interacts with the negatively charged components of the cell membrane.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl(2-cyanoethyl)ammonium: Similar in structure but with a different alkyl group.
Dimethyl(3-phenylpropen-2-yl)(cyanomethyl)ammonium: Contains a phenyl group, providing different reactivity and applications.
Uniqueness
Cyanomethyl(dimethyl)ammonium is unique due to its specific combination of the cyanomethyl and dimethylammonium groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic and industrial applications where other quaternary ammonium compounds may not be as effective.
Propiedades
Fórmula molecular |
C4H9N2+ |
|---|---|
Peso molecular |
85.13 g/mol |
Nombre IUPAC |
cyanomethyl(dimethyl)azanium |
InChI |
InChI=1S/C4H8N2/c1-6(2)4-3-5/h4H2,1-2H3/p+1 |
Clave InChI |
PLXBWEPPAAQASG-UHFFFAOYSA-O |
SMILES canónico |
C[NH+](C)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















